This compound can be sourced from various chemical suppliers and is often studied in the context of drug design and development. Its classification falls under organic compounds, specifically within the category of chiral amines. The compound's International Chemical Identifier (InChI) is InChI=1S/C17H22N/c1-14(18)15(2)16(3)17(4)19-5/h15-17H,18H2,1-4H3
, and it has the CAS registry number 233772-37-7.
The synthesis of (R)-(+)-2-amino-3-methyl-1,1-diphenylbutane can be achieved through several methods:
The molecular structure of (R)-(+)-2-amino-3-methyl-1,1-diphenylbutane features:
(R)-(+)-2-amino-3-methyl-1,1-diphenylbutane participates in various chemical reactions:
The mechanism of action for (R)-(+)-2-amino-3-methyl-1,1-diphenylbutane primarily involves its role as a modulator of neurotransmitter systems:
Studies indicate that variations in chirality significantly affect binding affinities and biological activities, emphasizing the importance of stereochemistry in drug design .
The physical and chemical properties of (R)-(+)-2-amino-3-methyl-1,1-diphenylbutane include:
Property | Value |
---|---|
Melting Point | Approximately 70–72 °C |
Boiling Point | Not well-defined |
Density | 0.99 g/cm³ |
Log P | 3.5 (indicative of lipophilicity) |
(R)-(+)-2-amino-3-methyl-1,1-diphenylbutane has several scientific applications:
Ongoing research may further elucidate its therapeutic potential while addressing concerns regarding abuse potential associated with similar compounds .
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0